molecular formula C16H25NO3S2 B2886560 N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-4-propylbenzenesulfonamide CAS No. 2034588-60-6

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-4-propylbenzenesulfonamide

Cat. No.: B2886560
CAS No.: 2034588-60-6
M. Wt: 343.5
InChI Key: HLEGXWOGPMBECK-UHFFFAOYSA-N
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Description

N-((4-Methoxytetrahydro-2H-thiopyran-4-yl)methyl)-4-propylbenzenesulfonamide is a sulfonamide derivative characterized by a unique structural framework. The molecule features a 4-propylbenzenesulfonamide core linked to a 4-methoxytetrahydro-2H-thiopyran moiety via a methylene bridge. The thiopyran ring introduces conformational flexibility and sulfur-based electronic effects, while the methoxy and propyl substituents modulate lipophilicity and steric interactions. Sulfonamides are widely studied for their pharmacological and material science applications, particularly as enzyme inhibitors or chiral auxiliaries .

Properties

IUPAC Name

N-[(4-methoxythian-4-yl)methyl]-4-propylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3S2/c1-3-4-14-5-7-15(8-6-14)22(18,19)17-13-16(20-2)9-11-21-12-10-16/h5-8,17H,3-4,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLEGXWOGPMBECK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)NCC2(CCSCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-4-propylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the core tetrahydro-2H-thiopyran-4-yl structure. This can be achieved through the cyclization of appropriate precursors under acidic conditions. Subsequent methoxylation and sulfonamide formation steps are carried out using specific reagents and reaction conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques, such as chromatography, are often employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-4-propylbenzenesulfonamide may be employed in the study of enzyme inhibition or as a probe to investigate biological pathways.

Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-4-propylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group, in particular, can bind to enzymes or receptors, modulating their activity and influencing biological processes.

Molecular Targets and Pathways: The compound may target enzymes involved in metabolic pathways or receptors associated with cellular signaling. By binding to these targets, it can alter the activity of the enzymes or receptors, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Sulfonamide Derivatives

Key structural variations among sulfonamide derivatives include substituents on the benzene ring, heterocyclic attachments, and functional group modifications. Below is a comparative analysis based on evidence from synthesis, spectral data, and crystallography:

Compound Name / ID Core Structure Key Substituents/Features Spectral/Structural Insights Reference
Target Compound 4-Propylbenzenesulfonamide 4-Methoxytetrahydro-2H-thiopyran, methyl bridge Hypothesized enhanced lipophilicity N/A
N-[4-(3-Chloro-4-fluorophenylamino)-...] Quinoline-sulfonamide hybrid Chloro, fluoro, cyano, ethoxy groups Not explicitly detailed
5-(4-(4-X-phenylsulfonyl)phenyl)-... [7–9] 1,2,4-Triazole-thione Halogens (X = Cl, Br), difluorophenyl IR: νC=S (1247–1255 cm⁻¹), νNH (3278–3414 cm⁻¹)
(4R,5R)-2-(dichloromethyl)-... () Oxazole-sulfonamide Dichloromethyl, mesylphenyl Steric hindrance from oxazole ring
N-(3,5-dinitrobenzoyl)alanine methyl ester Chiral sulfonamide Dinitrobenzoyl, alanine methyl ester HPLC separation factors (α)

Key Comparative Insights

Electronic and Steric Effects: The target compound’s thiopyran ring introduces sulfur-mediated electronic effects and ring puckering, distinct from rigid benzene or oxazole cores in analogues . This may enhance binding flexibility in biological targets.

Synthetic Complexity :

  • The thiopyran moiety likely requires multi-step synthesis involving Friedel-Crafts or cyclization reactions, similar to methods for 4-(4-X-phenylsulfonyl)benzoic acid hydrazides .

Chromatographic Behavior :

  • Chiral sulfonamides like N-(3,5-dinitrobenzoyl)alanine methyl ester exhibit separation factors (α) dependent on stationary phase chemistry . The target compound’s stereogenic centers (if present) could similarly influence enantiomeric resolution.

Biological Activity

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-4-propylbenzenesulfonamide is a compound that has drawn interest for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and structure-activity relationships.

Chemical Structure and Properties

The compound has the following chemical properties:

  • CAS Number : 1228779-96-1
  • Molecular Formula : C₁₂H₁₇N₃O₅S
  • Molecular Weight : 315.35 g/mol

The structure features a tetrahydrothiopyran moiety, which is significant for its biological interactions.

Research indicates that compounds similar to this compound may exert their effects primarily through the inhibition of tubulin polymerization. This action disrupts the dynamic equilibrium of microtubules, leading to cell cycle arrest and apoptosis in cancer cells.

Anticancer Properties

  • In Vitro Studies :
    • Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including melanoma and prostate cancer cells. For instance, SMART compounds demonstrated low nanomolar potency in inhibiting cell proliferation and inducing apoptosis by targeting tubulin dynamics .
  • In Vivo Studies :
    • In animal models, particularly human xenograft models, these compounds have exhibited promising antitumor efficacy without significant neurotoxicity at effective doses. For example, treatments resulted in tumor growth inhibition percentages ranging from 4% to 30% compared to control groups .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

  • Substituents on the Aryl Ring : Variations in substituents at the para position of the aryl ring can significantly alter potency and selectivity against different cancer types.
  • Linker Modifications : Changes to the thiopyran moiety or the length of the linker can impact both solubility and biological activity.

Case Studies

  • SMART Compound Series :
    • A series of SMART compounds were synthesized based on structural modifications that enhanced their antiproliferative activity against melanoma and prostate cancer cells. These studies highlighted the importance of specific functional groups in enhancing efficacy .
  • Comparison with FDA-approved Drugs :
    • Comparative studies have shown that certain derivatives of this compound can outperform traditional FDA-approved antitubulin drugs in terms of efficacy while overcoming multidrug resistance mechanisms commonly seen in cancer therapy .

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